molecular formula C26H22N4O4S B4967277 Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- CAS No. 133208-20-5

Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl-

Cat. No.: B4967277
CAS No.: 133208-20-5
M. Wt: 486.5 g/mol
InChI Key: WPIXSHXQOCVBMT-UHFFFAOYSA-N
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Description

Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- is a complex organic compound with the molecular formula C26H22N4O4S. This compound is characterized by the presence of urea groups linked through a sulfonyldi-4,1-phenylene bridge, with phenyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- typically involves the reaction of 4,4’-sulfonyldianiline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxide, sulfone, amine, and various substituted aromatic derivatives.

Scientific Research Applications

Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfonyl and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-phenyl-3-[4-[4-(phenylcarbamoylamino)phenyl]sulfonylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c31-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)35(33,34)24-17-13-22(14-18-24)30-26(32)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,31)(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIXSHXQOCVBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386158
Record name Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133208-20-5
Record name Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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